LogP Differentiation: Cyclobutane-Spiro Compound Is Substantially Less Lipophilic Than the Cyclohexane Analog
The target compound exhibits a calculated LogP of 1.47 , which is approximately 1.0 log unit lower than the cyclohexane-spiro analog (LogP 2.44–2.58 [1]) and 0.41 log units lower than the cyclopentane-spiro analog (LogP 1.88 ). A ΔLogP of ~1.0 relative to the cyclohexane analog corresponds to roughly a 10-fold reduction in lipophilicity, positioning the cyclobutane congener within the optimal LogP range (1–3) for oral drug candidates per Lipinski's guidelines, while the cyclohexane analog approaches the upper boundary where solubility and metabolic clearance concerns escalate.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.47 |
| Comparator Or Baseline | Cyclohexane-spiro analog (CAS 1210513-03-3): LogP 2.44–2.58; Cyclopentane-spiro analog (CAS 1210719-18-8): LogP 1.88 |
| Quantified Difference | ΔLogP = -0.97 to -1.11 vs. cyclohexane analog; ΔLogP = -0.41 vs. cyclopentane analog |
| Conditions | Calculated LogP values from supplier databases (Leyan computational prediction for target; Hit2Lead and Molbase computational predictions for comparators) |
Why This Matters
In lead optimization, a lower LogP correlates with improved aqueous solubility, reduced CYP450-mediated metabolic clearance, and lower risk of phospholipidosis—making the cyclobutane-spiro scaffold a preferred starting point for programs requiring balanced lipophilicity.
- [1] Molbase (摩贝). 3',4'-DIHYDRO-2'H-SPIRO[CYCLOHEXANE-1,1'-PYRROLO[1,2-A]PYRAZINE], CAS 1210513-03-3. LogP 2.5795, PSA 16.96. / Hit2Lead (ChemBridge). CAS 1210513-03-3. LogP 2.44. View Source
